molecular formula C18H22FN5O B2964647 N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-fluorobenzamide CAS No. 2326194-73-2

N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-fluorobenzamide

Cat. No. B2964647
CAS RN: 2326194-73-2
M. Wt: 343.406
InChI Key: NIRHBMLFZVODLM-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-fluorobenzamide, also known as DMFPY, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

TNF-α Production Inhibition

N-(4,6-dimethylpyridin-2-yl)pentafluorobenzamide, a related compound, has been evaluated as an inhibitor of TNF-α production. Preliminary in vivo assays showed moderate activity against carrageenan-induced rat paw oedema and significant reduction in ear thickness in the PMA-induced mouse ear-swelling test (Collin et al., 1999).

mGluR1 Antagonist for Psychiatric Disorders

4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide, a compound structurally similar to the subject compound, was identified as a potent mGluR1 antagonist. It showed promising antipsychotic-like effects in several animal models and potential for development as a PET tracer, elucidating mGluR1 functions in humans (Satoh et al., 2009).

PET Imaging Agents for Tumor Detection

Pyrazolo[1,5-a]pyrimidine derivatives, closely related to the subject compound, have been designed for tumor imaging with PET. These derivatives demonstrated high uptake in tumor cells compared to other agents and showed potential as new probes for PET tumor imaging (Xu et al., 2011).

Phosphodiesterase 1 Inhibitors

A set of 3-aminopyrazolo[3,4-d]pyrimidinones, related to the subject compound, were synthesized and studied as phosphodiesterase 1 (PDE1) inhibitors. These compounds, particularly ITI-214, showed potential for treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Anticonvulsant and Antidepressant Properties

Pyrido[2,3-d]pyrimidine derivatives have been explored for their potential anticonvulsant and antidepressant activities. Some derivatives demonstrated greater efficiency than reference drugs like carbamazepine and fluoxetine, suggesting their utility in treating neurological disorders (Zhang et al., 2016).

properties

IUPAC Name

N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O/c1-12-16(22-17(25)14-5-4-6-15(19)11-14)13(2)21-18(20-12)24-9-7-23(3)8-10-24/h4-6,11H,7-10H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRHBMLFZVODLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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